molecular formula C11H13FO2 B1531048 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid CAS No. 1017779-63-3

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Cat. No.: B1531048
CAS No.: 1017779-63-3
M. Wt: 196.22 g/mol
InChI Key: QTKWKNDSBHCYCF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is an organic compound characterized by a phenyl ring substituted with fluorine and methyl groups, and a propionic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 4-fluoro-3,5-dimethylphenyl with an appropriate halide under palladium-catalyzed conditions.

  • Friedel-Crafts Acylation: This involves the acylation of 4-fluoro-3,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

  • Substitution: Halogenation with bromine (Br₂) in the presence of iron (Fe) or Lewis acids like AlCl₃.

Major Products Formed:

  • Oxidation: this compound itself.

  • Reduction: 3-(4-Fluoro-3,5-dimethylphenyl)propanol.

  • Substitution: Various halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of phenyl groups in biological systems. Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the production of polymers and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methyl groups influence its metabolic stability.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit specific enzymes involved in inflammatory pathways.

  • Receptors: It can bind to receptors involved in pain perception and modulation.

Comparison with Similar Compounds

  • 3-(3,5-Dimethylphenyl)propionic Acid: Lacks the fluorine atom, resulting in different binding affinities and biological activities.

  • 3-(4-Methoxy-3,5-dimethylphenyl)propionic Acid: Contains a methoxy group instead of fluorine, altering its chemical properties and biological effects.

Uniqueness: 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-fluoro-3,5-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKWKNDSBHCYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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